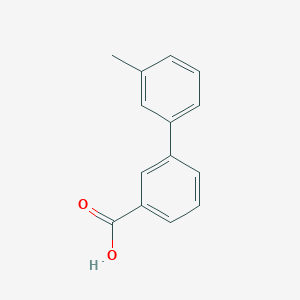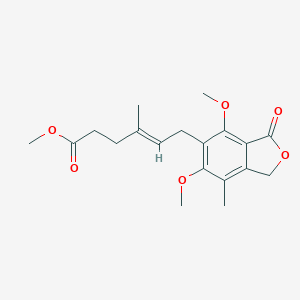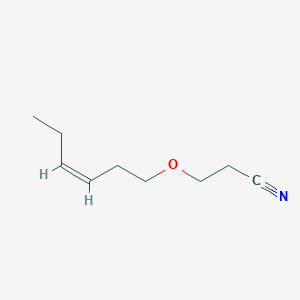
(E)-3-(2-Methylphenyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-Methylphenyl)-2-propenamide is a chemical compound that belongs to the class of amides. It is also known as 2-Methylcinnamamide and has a molecular formula of C11H13NO. The compound has been studied for its various properties and has shown potential in different scientific research applications.
Applications De Recherche Scientifique
Photochemical Behavior and Molecular Structures
- The molecular structures and photochemical behavior of derivatives of (E)-3-(2-Methylphenyl)-2-propenamide have been extensively studied. Research shows that the molecular conformation of these compounds can be influenced by their environment, including solvent types and phase states (Lewis & Yoon, 1994). A similar study also emphasized the effects of intra and intermolecular hydrogen bonding on the conformation and photochemical behavior of these compounds in various states (Lewis, Stern & Yoon, 1992).
Biological Activity and Enzyme Inhibition
- N-hydroxy-3-phenyl-2-propenamides, a related group of compounds, have been identified as potent inhibitors of human histone deacetylase (HDAC), showing significant activity in cell growth inhibition assays and in vivo antitumor models (Remiszewski et al., 2003).
Antifeedant Activity in Agriculture
- Certain derivatives of (E)-3-(2-Methylphenyl)-2-propenamide exhibit strong antifeedant activity against agricultural pests, like termites, which could have implications for pest control methods (Lajide, Escoubas & Mizutani, 1995).
Thermodynamic Properties in Solvent Solutions
- Studies on thermodynamic properties of related compounds in various organic solvents have been conducted to understand their solubility and enthalpies of mixing, which is critical for formulating these compounds in different mediums (Sobechko et al., 2017).
Mechanofluorochromic Properties
- Research into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, closely related to (E)-3-(2-Methylphenyl)-2-propenamide, has shown that these compounds can exhibit distinct optical properties based on their stacking mode, which is relevant for material science and photonics applications (Song et al., 2015).
Histone Deacetylase Inhibitors in Cancer Treatment
- Compounds derived from (E)-3-(2-Methylphenyl)-2-propenamide have been synthesized and evaluated as novel histone deacetylase inhibitors, showing promising results in cancer treatment research (Thaler et al., 2010).
Propriétés
Numéro CAS |
146669-23-0 |
|---|---|
Nom du produit |
(E)-3-(2-Methylphenyl)-2-propenamide |
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
(E)-3-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H11NO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H2,11,12)/b7-6+ |
Clé InChI |
GLJWZMYXVRYLPB-VOTSOKGWSA-N |
SMILES isomérique |
CC1=CC=CC=C1/C=C/C(=O)N |
SMILES |
CC1=CC=CC=C1C=CC(=O)N |
SMILES canonique |
CC1=CC=CC=C1C=CC(=O)N |
Synonymes |
trans-3-(2'-methylphenyl)-2-propene-1-carboxamide U 77863 U-77863 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



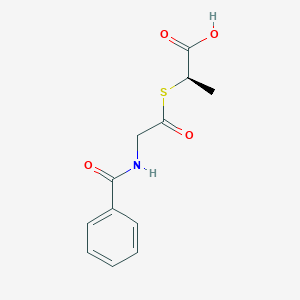
![1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione](/img/structure/B117961.png)
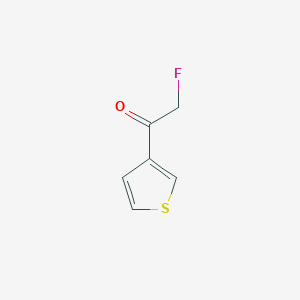
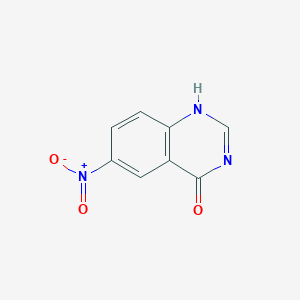
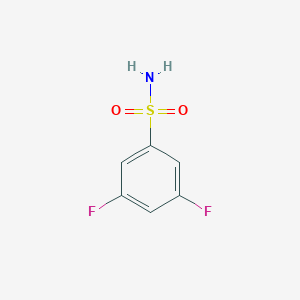
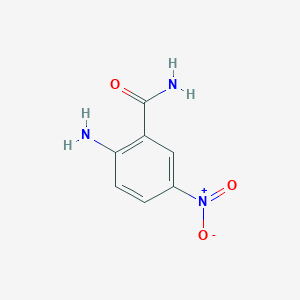
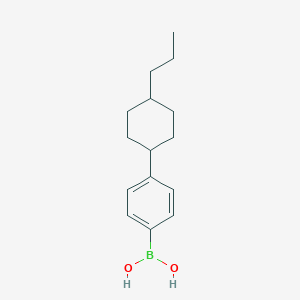
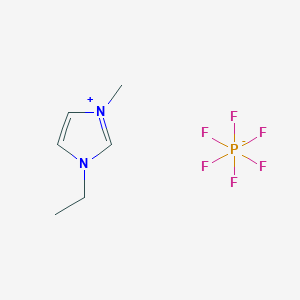
![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)
![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)
